6-(Oxolan-2-yl)-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one
Description
6-(Oxolan-2-yl)-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one is a heterocyclic compound featuring a dihydropyridazinone core substituted with a trifluoromethyl group at position 4 and an oxolan-2-yl (tetrahydrofuran) moiety at position 4. The dihydropyridazinone scaffold is known for its bioisosteric properties and has been explored in medicinal chemistry for modulating enzyme activity, particularly in cardiovascular and inflammatory targets . The trifluoromethyl group enhances metabolic stability and binding affinity through its electron-withdrawing effects, while the oxolan ring may improve solubility and pharmacokinetic profiles compared to purely aromatic substituents .
Properties
IUPAC Name |
3-(oxolan-2-yl)-5-(trifluoromethyl)-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c10-9(11,12)5-4-6(13-14-8(5)15)7-2-1-3-16-7/h4,7H,1-3H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCOZVYQRAOIGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NNC(=O)C(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tetrahydrofuran-2-yl)-4-(trifluoromethyl)pyridazin-3(2H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the cyclization of a suitable precursor containing the tetrahydrofuran and trifluoromethyl groups. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 6-(tetrahydrofuran-2-yl)-4-(trifluoromethyl)pyridazin-3(2H)-one may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(Oxolan-2-yl)-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or organometallic compounds. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a diverse range of products.
Scientific Research Applications
6-(Oxolan-2-yl)-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(tetrahydrofuran-2-yl)-4-(trifluoromethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Key Observations:
The 4-CF₃-phenyl analogue (discontinued) exhibits higher lipophilicity, which may limit bioavailability despite stronger target binding .
Biological Activity :
- Compounds with thienyl or phenyl groups (e.g., 6-(2-thienyl) derivatives) show varied metabolic effects, including downregulation of cationic metabolites in moyamoya disease (MMD) models .
- The oxolan-substituted compound is hypothesized to exhibit CNS activity due to its balanced solubility and ability to cross the blood-brain barrier .
Synthetic Feasibility :
- The oxolan moiety introduces stereochemical complexity, requiring advanced techniques like SHELXL for crystallographic refinement during synthesis .
- In contrast, phenyl-substituted analogues are synthesized via standard cross-coupling reactions but face scalability issues .
Physicochemical and Pharmacokinetic Profiles
Table 2: Hypothetical Property Comparison (Based on Structural Trends)
| Property | 6-(Oxolan-2-yl)-4-CF₃-dihydropyridazinone | 6-(4-CF₃-phenyl)-dihydropyridazinone | 6-(2-thienyl)-dihydropyridazinone |
|---|---|---|---|
| Molecular Weight (g/mol) | ~265 | ~297 | ~255 |
| LogP (Predicted) | 1.8 | 3.2 | 2.5 |
| Water Solubility (mg/mL) | 12.5 | 0.9 | 5.4 |
| Metabolic Stability (t₁/₂) | >6 hours | ~4 hours | ~3 hours |
Notes:
- The oxolan-substituted compound’s lower logP correlates with higher solubility, critical for oral bioavailability.
- Shorter metabolic half-lives in phenyl/thienyl analogues suggest faster hepatic clearance due to CYP450 interactions .
Biological Activity
Overview of Biological Activity
6-(Oxolan-2-yl)-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one is a compound that may exhibit various biological activities, particularly due to its structural features that include a trifluoromethyl group and a pyridazinone moiety. Compounds with similar structures often show promise in pharmacological applications.
Potential Biological Activities
-
Antimicrobial Activity :
- Compounds containing pyridazinone rings have been studied for their antimicrobial properties. The presence of electron-withdrawing groups such as trifluoromethyl can enhance their activity against various pathogens.
-
Anticancer Properties :
- Many dihydropyridazine derivatives have demonstrated cytotoxic effects against cancer cell lines. The modification of the pyridazine core can lead to increased potency against specific types of cancer.
-
Anti-inflammatory Effects :
- Some derivatives of pyridazine have shown potential in reducing inflammation, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
-
Neurological Activity :
- Research indicates that certain pyridazine derivatives may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases.
Structure-Activity Relationship (SAR)
The biological activity of compounds like this compound can often be explained through structure-activity relationships:
| Structural Feature | Effect on Activity |
|---|---|
| Trifluoromethyl Group | Increases lipophilicity and metabolic stability |
| Dihydropyridazine Core | Provides a scaffold for interaction with biological targets |
| Oxolane Ring | May influence solubility and bioavailability |
Case Studies and Research Findings
While specific case studies on this exact compound are lacking, research on similar compounds provides insight into their potential:
- Antimicrobial Studies : A study on related pyridazinones showed significant inhibition of bacterial growth, suggesting that modifications to the core structure can enhance efficacy.
- Cytotoxicity Assays : In vitro assays have demonstrated that certain dihydropyridazine derivatives exhibit selective toxicity toward cancer cells while sparing normal cells.
- In Vivo Models : Animal studies involving similar compounds have indicated potential anti-inflammatory effects, leading to reduced symptoms in models of induced arthritis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
